An In-depth Technical Guide to 6-Acetamidohexanoic Acid
An In-depth Technical Guide to 6-Acetamidohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetamidohexanoic acid, also known as N-acetyl-ε-aminocaproic acid or acexamic acid, is a fascinating molecule with diverse applications in the biomedical field. While it is a simple derivative of the amino acid lysine, its roles extend from being a key pharmaceutical intermediate to a biologically active metabolite. This technical guide provides a comprehensive overview of 6-Acetamidohexanoic acid, covering its chemical and physical properties, synthesis, and significant roles in drug development and cellular biology. Particular focus is given to its function as a major metabolite of the cell-differentiating agent hexamethylene bisacetamide (HMBA) and its use in the synthesis of the anti-ulcer drug zinc acexamate. This document adheres to stringent data presentation and visualization requirements to serve as a valuable resource for the scientific community.
Chemical and Physical Properties
6-Acetamidohexanoic acid is a white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 6-acetamidohexanoic acid | [2] |
| Synonyms | Acexamic Acid, 6-Acetamidocaproic acid, N-Acetyl-6-aminohexanoic acid | [3][4] |
| CAS Number | 57-08-9 | [3][4][5] |
| Molecular Formula | C₈H₁₅NO₃ | [3][4] |
| Molecular Weight | 173.21 g/mol | [3][4] |
| Melting Point | 102-104 °C | [6] |
| Solubility | Soluble in water, slightly soluble in ethanol, and insoluble in ether and chloroform. | [1] |
| Appearance | White to off-white solid/powder | [1][6] |
Synthesis and Manufacturing
The synthesis of 6-Acetamidohexanoic acid can be achieved through a straightforward N-acetylation of 6-aminohexanoic acid. A common laboratory-scale procedure involves the reaction of 6-aminohexanoic acid with acetic anhydride (B1165640).
Experimental Protocol: Acetylation of 6-Aminohexanoic Acid
Materials:
-
6-Aminohexanoic acid
-
Acetic anhydride
-
Water
-
Mechanical stirrer
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Ice bath
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Dissolve 6-aminohexanoic acid in water in a flask equipped with a mechanical stirrer.
-
While stirring vigorously, add acetic anhydride to the solution in one portion. The reaction is exothermic.
-
Continue stirring for 20-30 minutes. The product, 6-Acetamidohexanoic acid, may begin to crystallize.
-
Cool the reaction mixture in an ice bath to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified 6-Acetamidohexanoic acid in an oven at 100-110 °C.
This procedure is adapted from the general method for acetylating amino acids.[7][8]
Role in Drug Development
6-Acetamidohexanoic acid serves as a crucial component in the synthesis of various pharmaceutical agents and is itself a biologically significant molecule.
Intermediate in the Synthesis of Zinc Acexamate
Zinc acexamate is an anti-ulcer drug that demonstrates both antisecretory and gastroprotective properties.[1] 6-Acetamidohexanoic acid is the organic ligand that chelates with zinc to form this active pharmaceutical ingredient.
Synthesis of Zinc Acexamate from 6-Acetamidohexanoic Acid:
A common method involves the reaction of 6-Acetamidohexanoic acid with a zinc salt, such as zinc subcarbonate, in an aqueous solution.
Experimental Protocol:
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Charge a reaction flask with 6-Acetamidohexanoic acid and purified water.
-
Add zinc subcarbonate to the mixture.
-
Heat the reaction mixture to approximately 80-85 °C and maintain for about 100-120 minutes.
-
Filter the hot solution to remove any unreacted starting materials.
-
The filtrate is then concentrated under reduced pressure.
-
Upon cooling, zinc acexamate crystallizes out of the solution.
-
The crystals are collected by filtration and dried.
The reported yield for this salt formation reaction is around 70%.
Pharmacokinetics of 6-Acetamidohexanoic Acid (from Zinc Acexamate Administration)
Pharmacokinetic studies of zinc acexamate in both rats and humans have provided valuable data on the absorption, distribution, metabolism, and excretion of 6-Acetamidohexanoic acid. When administered orally, zinc acexamate dissociates, and the 6-Acetamidohexanoic acid moiety is absorbed.
Pharmacokinetic Parameters in Rats (Oral Administration of Zinc Acexamate):
| Parameter | Value | Reference(s) |
| Bioavailability (F) | ~47.1% | [3] |
| Hepatic First-Pass Extraction | ~8.50% of the oral dose | [3] |
| Gastrointestinal First-Pass Extraction | ~46.4% of the oral dose | [3] |
| Plasma Protein Binding | ~39.0% | [3] |
Pharmacokinetic Parameters in Humans (Single Oral Dose of Zinc Acexamate):
| Parameter | Observation | Reference(s) |
| Pharmacokinetic Model | First-order input 2-compartment open model | [4] |
| Absorption | Rapid | [1] |
| Excretion | Primarily through feces | [1] |
Biological Significance: A Key Metabolite of Hexamethylene Bisacetamide (HMBA)
6-Acetamidohexanoic acid is the major metabolite of hexamethylene bisacetamide (HMBA), a polar compound known to induce differentiation in various cancer cell lines.[9] While HMBA has been explored as a potential anti-cancer agent, its mechanism of action and the role of its metabolites have been subjects of intense research.
HMBA-Induced Cell Differentiation
HMBA induces terminal differentiation in murine erythroleukemia cells and other transformed cell lines.[4] This process is characterized by a latent period during which several molecular changes occur, including:
-
Alterations in ion flux.
-
Increased activity of membrane-bound protein kinase C (PKC).
-
Modulation in the expression of key genes such as c-myc, c-myb, c-fos, and p53.[4]
Commitment to differentiation is associated with a persistent suppression of c-myb gene expression.[4]
The Role of 6-Acetamidohexanoic Acid in HMBA-Mediated Differentiation
Interestingly, studies have shown that 6-Acetamidohexanoic acid by itself does not induce differentiation in human promyelocytic leukemia (HL-60) cells.[5] However, when combined with HMBA or its primary deacetylated metabolite, N-acetyl-1,6-diaminohexane (NADAH), 6-Acetamidohexanoic acid enhances the differentiation process.[5] This suggests a synergistic or potentiating role for this metabolite in the overall biological effect of HMBA.
Signaling Pathway of HMBA-Induced Differentiation
Recent research has elucidated a more direct mechanism for HMBA's action. It has been identified as a selective inhibitor of the second bromodomain of BET (Bromodomain and Extra-Terminal motif) proteins.[3] By inhibiting BET proteins, HMBA displaces them from chromatin, leading to significant transcriptional changes that trigger cell-cycle arrest and apoptosis in cancer cells.
Caption: HMBA signaling pathway leading to cell differentiation.
Potential Anti-inflammatory Activity
Some reports suggest that 6-Acetamidohexanoic acid may possess anti-inflammatory properties, potentially through the inhibition of prostaglandin (B15479496) synthesis.[2] Prostaglandins, particularly PGE2, are key mediators of inflammation.[10] Their synthesis is catalyzed by cyclooxygenase (COX) enzymes.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
Materials:
-
Human recombinant COX-1 or COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric probe
-
Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test compound (6-Acetamidohexanoic acid)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of the enzyme, buffer, probe, and cofactor.
-
Add the reaction mix (buffer, probe, cofactor) to the wells of a 96-well plate.
-
Add diluted 6-Acetamidohexanoic acid to the test wells.
-
Add the COX enzyme to all wells except the blank.
-
Pre-incubate the plate.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the fluorescence over time to determine the reaction rate.
-
Calculate the percent inhibition compared to a control without the inhibitor.
Caption: Experimental workflow for a COX inhibition assay.
Conclusion
6-Acetamidohexanoic acid is a molecule of significant interest to researchers in drug development and cell biology. Its straightforward synthesis, well-characterized physicochemical properties, and multifaceted biological roles make it a valuable tool and subject of study. As a key component of the anti-ulcer drug zinc acexamate and a crucial metabolite in the action of the cell-differentiating agent HMBA, 6-Acetamidohexanoic acid continues to be relevant in the pursuit of new therapeutic strategies. Further investigation into its potential anti-inflammatory properties and its precise role in modulating cellular differentiation pathways may unveil new applications for this versatile compound.
References
- 1. Chemical differentiating agents. Differentiation of HL-60 cells by hexamethylenebis[acetamide] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexamethylene bisacetamide inhibits malignant phenotype in T-ALL cell lines. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Cancer Differentiating Agent Hexamethylene Bisacetamide Inhibits BET Bromodomain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexamethylene bisacetamide-induced differentiation of transformed cells: molecular and cellular effects and therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of differentiation of human promyelocytic leukemia cells (HL60) by metabolites of hexamethylene bisacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. Identification of metabolites of the cell-differentiating agent hexamethylene bisacetamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
